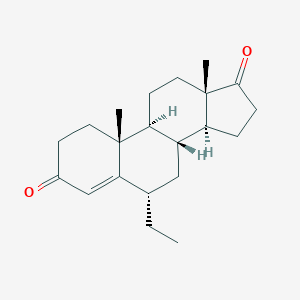
N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid, also known as TUDCA, is a bile acid that has been extensively studied for its potential therapeutic applications. TUDCA is a naturally occurring compound that is found in small amounts in the human body, and it has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid is not fully understood, but it is believed to work through a number of different pathways. N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid has been shown to have antioxidant and anti-inflammatory effects, and it may also help to regulate cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid has a number of biochemical and physiological effects, including:
1. Antioxidant activity: N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid has been shown to have potent antioxidant activity, which may help to protect cells from oxidative stress and damage.
2. Anti-inflammatory activity: N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid has been shown to have anti-inflammatory effects, which may help to reduce inflammation and tissue damage in a variety of different diseases.
3. Regulation of cellular signaling pathways: N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid has been shown to regulate a number of different cellular signaling pathways, including those involved in apoptosis, autophagy, and the unfolded protein response.
Advantages and Limitations for Lab Experiments
N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid has a number of advantages and limitations for lab experiments. Some of the advantages include:
1. N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid is a naturally occurring compound that is relatively safe and well-tolerated.
2. N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid has a wide range of potential therapeutic applications, making it a useful tool for investigating a variety of different diseases and conditions.
Some of the limitations of N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid for lab experiments include:
1. N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid can be difficult to synthesize or obtain in large quantities, which can make it expensive or impractical for some experiments.
2. The exact mechanism of action of N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are a number of different future directions for research on N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid. Some potential areas of investigation include:
1. Further studies on the neuroprotective effects of N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid, including its potential use in the treatment of neurodegenerative diseases.
2. Clinical trials investigating the potential therapeutic applications of N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid in liver disease and metabolic disorders.
3. Studies investigating the potential use of N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid in combination with other drugs or therapies to enhance its therapeutic effects.
Conclusion:
N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid is a naturally occurring bile acid that has been extensively studied for its potential therapeutic applications. It has a wide range of biochemical and physiological effects, and it has been investigated as a potential treatment for a variety of different diseases and conditions. While there are still many unanswered questions about the exact mechanism of action of N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid, it is clear that this compound has significant potential as a therapeutic agent.
Synthesis Methods
N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid can be synthesized through a number of different methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the use of various reagents and catalysts to produce N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid from starting materials, while microbial fermentation involves the use of bacteria or other microorganisms to produce N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid through a biological process.
Scientific Research Applications
N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid has been the subject of extensive scientific research, with studies investigating its potential therapeutic applications in a variety of different fields. Some of the areas where N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid has been studied include:
1. Neurodegenerative diseases: N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid has been shown to have neuroprotective effects in a number of different models of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.
2. Liver disease: N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid has been shown to have hepatoprotective effects, and it is currently being investigated as a potential treatment for liver diseases such as non-alcoholic fatty liver disease (NAFLD) and primary biliary cholangitis (PBC).
3. Metabolic disorders: N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid has been shown to have anti-inflammatory and anti-obesity effects, and it is currently being investigated as a potential treatment for metabolic disorders such as type 2 diabetes and obesity.
properties
CAS RN |
145644-16-2 |
|---|---|
Product Name |
N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid |
Molecular Formula |
C44H41NO8 |
Molecular Weight |
495.6 g/mol |
IUPAC Name |
(2S)-2-[[(4R)-4-[(1R,3S,5S,7R,10S,12S,13R,17R)-1,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C27H45NO7/c1-13(5-8-23(33)28-14(2)25(34)35)17-6-7-18-24-19(12-22(32)27(17,18)4)26(3)15(10-20(24)30)9-16(29)11-21(26)31/h13-22,24,29-32H,5-12H2,1-4H3,(H,28,33)(H,34,35)/t13-,14+,15+,16+,17-,18?,19?,20-,21-,22+,24?,26+,27-/m1/s1 |
InChI Key |
KHYZGCGRKWKJSL-ARRWNMQOSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)N[C@@H](C)C(=O)O)[C@H]1CCC2[C@@]1([C@H](CC3C2[C@@H](C[C@H]4[C@@]3([C@@H](C[C@H](C4)O)O)C)O)O)C |
SMILES |
CC(CCC(=O)NC(C)C(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(C(CC(C4)O)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)NC(C)C(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(C(CC(C4)O)O)C)O)O)C |
synonyms |
CA-1beta-ol-APA N-(1,3,7,12-tetrahydroxycholan-24-oyl)-2-aminopropionic acid N-(1-hydroxycholyl)-2-aminopropionic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-Methyl-2-(6-methylhept-5-en-2-yl)-6-oxo-5-oxatricyclo[6.3.1.04,12]dodecan-9-yl] acetate](/img/structure/B234016.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide](/img/structure/B234023.png)

![2-(2,3-dimethylphenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B234027.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(4-methylphenoxy)acetamide](/img/structure/B234037.png)


![2-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B234063.png)
![2-(phenylsulfanyl)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B234071.png)
![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B234079.png)
![1,7,9,17,19,27,31,37,39,41,45,47,49,55,59-pentadecahydroxy-5-[(1E,3E)-8-(5-hydroxy-2-methylsulfanyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-8-methoxy-5-methylocta-1,3-dienyl]-14,44,48,50,54,56,58-heptamethyl-4,61-dioxabicyclo[55.3.1]henhexaconta-21,23,25,33,35,50,52-heptaene-3,29-dione](/img/structure/B234097.png)

![N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-thiophenecarboxamide](/img/structure/B234100.png)